4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one
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Overview
Description
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one is a complex organic compound that features a phenyl group, a piperidine ring, and a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with serotonin (5-ht) reuptake . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its reuptake inhibition is a common mechanism of action for many antidepressants .
Mode of Action
This results in an increased concentration of serotonin in the synaptic cleft, enhancing its effects on post-synaptic receptor sites .
Biochemical Pathways
The compound’s interaction with the serotonin reuptake system affects the biochemical pathway of serotonin signaling. By inhibiting the reuptake of serotonin, it prolongs the action of serotonin in the synaptic cleft, leading to enhanced and prolonged signal transmission .
Pharmacokinetics
A compound with a similar structure was found to be stable in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
The inhibition of serotonin reuptake can lead to an overall increase in serotonin signaling, which can have various effects at the cellular level, including changes in gene expression, cell growth, and differentiation . This can result in an overall mood-enhancing effect, which is why similar mechanisms are targeted by many antidepressant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors.
Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the piperidine structure.
Formation of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
2-(Pyridin-2-yl)pyrimidine Derivatives: Studied for their potential as therapeutic agents.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one is unique due to its specific structural features that allow for versatile chemical modifications and potential therapeutic applications. Its combination of a phenyl group, piperidine ring, and pyridine moiety provides a unique scaffold for drug development and other scientific research.
Properties
IUPAC Name |
4-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(11-6-9-17-7-2-1-3-8-17)22-15-12-18(13-16-22)24-19-10-4-5-14-21-19/h1-5,7-8,10,14,18H,6,9,11-13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGIEOGUAVJQFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.